molecular formula C19H12O5 B147566 Phenylfluorone CAS No. 975-17-7

Phenylfluorone

Cat. No. B147566
CAS RN: 975-17-7
M. Wt: 320.3 g/mol
InChI Key: YDCFOUBAMGLLKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylfluorone-related compounds involves various chemical reactions, often requiring specific catalysts and conditions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . Similarly, a series of mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups were synthesized and characterized by NMR, elemental analysis, and other spectroscopic methods . These examples demonstrate the complexity and precision required in the synthesis of fluorinated organic compounds.

Molecular Structure Analysis

The molecular structure of phenylfluorone and its derivatives is crucial for their function as reagents in analytical chemistry. The structure determines the absorption spectra and the ability to form chelates with metals. For example, the absorption maxima of phenylfluorone chelates with fourth group metal elements shift towards a longer wavelength with increasing ionicity of the bond between the metal and the ligand . The molecular structure also influences the sensitivity and specificity of the reagents, as seen in the synthesis of a new analytical reagent, 2,3,7-trihydroxy-9-(m-hydroxy)phenylfluorone, which was studied for its color reactions with metal ions .

Chemical Reactions Analysis

Phenylfluorone and its derivatives participate in various chemical reactions, particularly in the formation of chelates with metal ions. These chelates are often used for the spectrophotometric determination of metals. For instance, phenylfluorone forms a water-soluble chelate with gallium in the presence of hexadecylpyridinium bromide and pyridine, which can be used for the determination of gallium at the microgram level . Similarly, a method for determining organotin compounds in the ppb and sub-ppb range was developed using phenylfluorone, which forms a complex with tin in the presence of cetyltrimethylammonium bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylfluorone derivatives are essential for their application in analytical chemistry. These properties include solubility, thermal stability, and molar absorptivity. For example, fluorinated polyimides derived from a phenylfluorone-related monomer exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The molar absorptivity of phenylfluorone chelates is a critical parameter for their use in spectrophotometric methods, as it determines the sensitivity of the method .

Scientific Research Applications

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .

Methods of Application or Experimental Procedures

The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .

Results or Outcomes

The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .

2. Dye-Sensitized Solar Cells

Specific Scientific Field

Solar Energy, Photovoltaics

Summary of the Application

Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .

Methods of Application or Experimental Procedures

The back reflector layer made of BaSO4 is implemented in the cell .

Results or Outcomes

The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .

1. Photometric Determination of High-Valent Metals

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .

Methods of Application or Experimental Procedures

The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .

Results or Outcomes

The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .

2. Dye-Sensitized Solar Cells

Specific Scientific Field

Solar Energy, Photovoltaics

Summary of the Application

Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .

Methods of Application or Experimental Procedures

The back reflector layer made of BaSO4 is implemented in the cell .

Results or Outcomes

The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .

1. Photometric Determination of High-Valent Metals

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .

Methods of Application or Experimental Procedures

The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .

Results or Outcomes

The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .

2. Dye-Sensitized Solar Cells

Specific Scientific Field

Solar Energy, Photovoltaics

Summary of the Application

Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .

Methods of Application or Experimental Procedures

The back reflector layer made of BaSO4 is implemented in the cell .

Results or Outcomes

The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .

Safety And Hazards

Phenylfluorone may irritate eyes, skin, and the respiratory tract . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2,6,7-trihydroxy-9-phenylxanthen-3-one
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InChI

InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCFOUBAMGLLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
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Molecular Formula

C19H12O5
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DSSTOX Substance ID

DTXSID2061355
Record name 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl-
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Molecular Weight

320.3 g/mol
Source PubChem
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 9-Phenyl-2,3-7-trihydroxy-6-fluorone
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Product Name

Fluorone black

CAS RN

975-17-7
Record name Phenylfluorone
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Record name Phenylfluorone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
Y FUJITA, I MORI, K FUJITA, S KITANO… - Chemical and …, 1985 - jstage.jst.go.jp
A color reaction of 1, 2-diphenols, such as catecholamines (CA), caffeic acid and gocypol, utilizing colored complex formation among a 1, 2-diphenol, an organic reagent and a metal …
Number of citations: 24 www.jstage.jst.go.jp
ZX Guo, HX Shen - Analytica chimica acta, 2000 - Elsevier
At pH 0.5–1.8 the resonance Rayleigh scattering (RRS) spectrum of 4-azochromotropic acid phenylfluorone has a peak at 337nm, and the RRS intensity is enhanced by small amounts …
Number of citations: 86 www.sciencedirect.com
ZX Guo, HX Shen - Analytica chimica acta, 1999 - Elsevier
In chloroacetate buffer medium at pH 2.0–3.6, and in the presence of p-octylpolyeneglycol phenylether, protein binds 4-azochromotropic acid phenylfluorone–molybdenum (VI) complex …
Number of citations: 16 www.sciencedirect.com
JM de Sousa, MT Couto, RJ Cassella - Microchemical Journal, 2018 - Elsevier
In this work, a polyurethane foam (PUF) functionalized with phenylfluorone (PUF-PF) was packed in a minicolumn and used as an on-line preconcentration system for cadmium and …
Number of citations: 28 www.sciencedirect.com
CL Luke, ME Campbell - Analytical Chemistry, 1956 - ACS Publications
In an improved photometric phenylfluorone method for the … pH 3.1 before adding the phenylfluorone. A study has been … A photometric method, based on the phenylfluorone spot test of …
Number of citations: 67 pubs.acs.org
H Sano - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
… As is well known, phenylfluorone has some excellent properites as a colorimetric … la, b, c, d and e, together with those of phenylfluorone and dimethylamino-phenylfluorone for …
Number of citations: 42 www.journal.csj.jp
MN Sastri - Naturwissenschaften, 1956 - Springer
Phenyl fluorone (2: 3: 7-trihydroxy-9-phenyl-6-fluorone) was first suggested as a spot test reagent for Germanium by GILLIS at. alA) and later employed for its colorimetric determination …
Number of citations: 6 link.springer.com
CL Luke - Analytical Chemistry, 1956 - ACS Publications
A photometric phenylfluorone method for the determination of microgram quantities of tin in organic and inorganic samples has been developed. Interference from other metals is …
Number of citations: 110 pubs.acs.org
W Winkler, F Buhl, A Arenhövel-Pacuła… - Analytical and …, 2003 - Springer
… An important role is played by trihydroxyfluorones (THF) and among them phenylfluorone. 2,3,7-trihydroxy-9-phenyl-6-fluorone (phenylfluorone) has been used for the …
Number of citations: 30 link.springer.com
AK Malik, J Kapoor, ALJ Rao - Journal of Environmental Monitoring, 2000 - pubs.rsc.org
… by converting ziram and zineb into a zinc–phenylfluorone complex and ferbam into an iron–phenylfluorone complex. Ziram, zineb and ferbam react with phenylfluorone [2,3,7-trihydroxy-…
Number of citations: 23 pubs.rsc.org

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